molecular formula C12H10Cl2N2O6S3 B14158641 3,3'-Sulfonylbis(6-chlorobenzenesulfonamide) CAS No. 1836-63-1

3,3'-Sulfonylbis(6-chlorobenzenesulfonamide)

Cat. No.: B14158641
CAS No.: 1836-63-1
M. Wt: 445.3 g/mol
InChI Key: CIDDMEYPRIOHSX-UHFFFAOYSA-N
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Description

3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is an organic compound characterized by the presence of sulfonyl and sulfonamide functional groups It is known for its complex structure, which includes multiple aromatic rings and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) typically involves the reaction of 6-chlorobenzenesulfonamide with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine. The process generally proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of the 6-chlorobenzenesulfonamide to form the final product.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfonamide groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Sulfonylbis(benzenesulfonamide)
  • 3,3’-Sulfonylbis(4-chlorobenzenesulfonamide)
  • 3,3’-Sulfonylbis(2-chlorobenzenesulfonamide)

Uniqueness

3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

1836-63-1

Molecular Formula

C12H10Cl2N2O6S3

Molecular Weight

445.3 g/mol

IUPAC Name

2-chloro-5-(4-chloro-3-sulfamoylphenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O6S3/c13-9-3-1-7(5-11(9)24(15,19)20)23(17,18)8-2-4-10(14)12(6-8)25(16,21)22/h1-6H,(H2,15,19,20)(H2,16,21,22)

InChI Key

CIDDMEYPRIOHSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

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